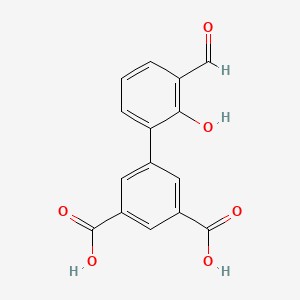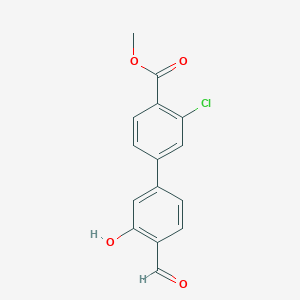
4-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% (4-CMC-2F-95) is a chemical compound commonly used in scientific research. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 285.7 g/mol. 4-CMC-2F-95 is a derivative of the phenol group and is used in various biochemical and physiological studies. It is also used in the synthesis of other compounds, such as 4-chloro-2-methoxycarbonylphenyl-2-formylphenol (4-CMC-2F).
Mecanismo De Acción
The mechanism of action of 4-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% is not well understood. However, it is known that the compound is capable of binding to a variety of proteins, including those involved in cell signaling pathways. Additionally, 4-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% has been found to inhibit the activity of enzymes involved in the metabolism of other compounds, such as the cytochrome P450 enzymes.
Biochemical and Physiological Effects
4-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% is capable of inhibiting the activity of enzymes involved in the metabolism of other compounds, such as the cytochrome P450 enzymes. Additionally, 4-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% has been found to bind to a variety of proteins, including those involved in cell signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% has several advantages for laboratory experiments. It is a relatively stable compound and is soluble in organic solvents, making it easy to handle and store. Additionally, it is relatively inexpensive and can be easily synthesized. However, 4-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% has some limitations. It is not well understood, and its mechanism of action is not yet fully understood. Additionally, it is not approved for use in humans and animals, and its safety and toxicity have not been fully evaluated.
Direcciones Futuras
There are several potential future directions for research on 4-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95%. Further research is needed to better understand its mechanism of action and to evaluate its safety and toxicity. Additionally, further research is needed to explore its potential applications in the synthesis of other compounds and its potential therapeutic applications. Finally, further research is needed to explore its potential use as an inhibitor of enzymes involved in the metabolism of other compounds.
Métodos De Síntesis
4-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% is synthesized by a two-step process. First, 4-chloro-2-methoxycarbonylphenol (4-CMC) is synthesized from the reaction of 4-chlorophenol and methyl chloroformate. The second step involves the formylation of 4-CMC with formic acid to yield 4-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95%.
Aplicaciones Científicas De Investigación
4-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% is used in a variety of scientific research applications, including biochemical and physiological studies. It is also used in the synthesis of other compounds, such as 4-chloro-2-methoxycarbonylphenyl-2-formylphenol (4-CMC-2F). In addition, 4-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% has been used in the synthesis of a variety of other compounds, including 4-chloro-2-methoxycarbonylphenyl-2-formylphenol (4-CMC-2F), which has been used in the synthesis of a variety of other compounds.
Propiedades
IUPAC Name |
methyl 4-chloro-3-(3-formyl-4-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-20-15(19)10-2-4-13(16)12(7-10)9-3-5-14(18)11(6-9)8-17/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIMILXLFNRQFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685354 |
Source


|
| Record name | Methyl 6-chloro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261898-71-8 |
Source


|
| Record name | Methyl 6-chloro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378941.png)
![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378945.png)




